2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Overview
Description
2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a chemical compound that has been of significant interest in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Antitumor Activity
Research has identified the potent cytotoxic properties of fluorinated benzothiazoles, including derivatives similar to "2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide," against human breast cancer cell lines. One study highlights the synthesis of mono- and difluorinated benzothiazoles demonstrating significant cytotoxicity in vitro, with particular efficacy against sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines (Hutchinson et al., 2001).
Anticancer Evaluation
A series of benzamide derivatives, similar in structure to the compound of interest, were synthesized and evaluated for their anticancer activity across multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Several of these compounds exhibited moderate to excellent anticancer activity, outperforming the reference drug etoposide in some instances (Ravinaik et al., 2021).
Antimicrobial Agents
Thiazole derivatives, including those related to "this compound," have been synthesized and evaluated for their antimicrobial properties. One study demonstrated the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with potent antimicrobial activity against various bacterial and fungal strains, some of which were more effective than reference drugs (Bikobo et al., 2017).
Fluorescent Chemosensors
Derivatives of benzamide, including fluorine-containing compounds, have been explored as fluorescent chemosensors for the detection of metal ions such as mercury (Hg2+). A specific study reported the synthesis of a thioamide derivative of 8-hydroxyquinoline-benzothiazole that exhibited highly selective fluorescence enhancement in the presence of Hg2+ ions (Song et al., 2006).
Properties
IUPAC Name |
2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-19-12-5-4-11-18(19)21(26)24-17-10-6-9-16(13-17)20-14-27-22(25-20)15-7-2-1-3-8-15/h1-14H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIWVGFVRJIHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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